molecular formula C9H3F7O2 B13426257 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B13426257
M. Wt: 276.11 g/mol
InChI Key: MKFPHHUJOKLGDD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound with the molecular formula C9H4F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of 2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine atoms on the phenyl ring.

    1,1,1-Trifluoro-2,2,2-trichloroethane: Contains both trifluoromethyl and trichloromethyl groups, used in different applications.

Uniqueness

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H3F7O2

Molecular Weight

276.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H3F7O2/c10-5-2-1-4(7(17)8(11,12)13)3-6(5)18-9(14,15)16/h1-3H

InChI Key

MKFPHHUJOKLGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)OC(F)(F)F)F

Origin of Product

United States

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